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Abstract
2-Iodopentane, a secondary alkyl iodide, serves as a valuable and versatile intermediate in a

variety of organic transformations. Its utility stems from the reactivity of the carbon-iodine bond,

which readily participates in nucleophilic substitution and elimination reactions, as well as the

formation of organometallic reagents. These reactions make 2-iodopentane a key building

block for the synthesis of a diverse range of organic molecules, including pharmaceuticals and

natural products. This document provides detailed application notes and experimental protocols

for the use of 2-iodopentane in several key synthetic operations.

Introduction
2-Iodopentane (C₅H₁₁I) is a colorless to light yellow liquid with the chemical structure

illustrated below. The iodine atom, being an excellent leaving group, makes the C2 carbon

susceptible to attack by nucleophiles and facilitates elimination reactions.[1][2] This reactivity is

central to its role as a synthetic intermediate.

Key applications of 2-iodopentane include:

Formation of Grignard Reagents: As a precursor to pentylmagnesium iodide, it enables the

formation of new carbon-carbon bonds.[3][4]

Nucleophilic Substitution (Sₙ2) Reactions: It allows for the introduction of a variety of

functional groups at the C2 position of the pentane chain.[5][6]
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Elimination (E2) Reactions: It serves as a substrate for the synthesis of pentene isomers.[7]

[8]

Physicochemical Data
A summary of the key physical and chemical properties of 2-iodopentane is provided in Table

1.

Property Value Reference

Molecular Formula C₅H₁₁I [9]

Molecular Weight 198.05 g/mol [9]

CAS Number 637-97-8 [9]

Boiling Point 145-146 °C [9]

Density 1.51 g/mL [9]

Appearance Colorless to light yellow liquid

Solubility

Insoluble in water, soluble in

organic solvents (e.g., ether,

acetone)

Table 1. Physicochemical properties of 2-iodopentane.

Applications and Experimental Protocols
Preparation of Grignard Reagents
2-Iodopentane is an excellent starting material for the preparation of the corresponding

Grignard reagent, 2-pentylmagnesium iodide. This organometallic compound is a potent

nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon

bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3][4][8]
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Caption: Workflow for Grignard Reagent Formation.

Experimental Protocol: Synthesis of 2-Pentylmagnesium Iodide
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Materials:

2-Iodopentane (1.0 eq)

Magnesium turnings (1.2 eq)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Iodine crystal (catalytic amount)

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen/argon inlet.

To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

In the dropping funnel, prepare a solution of 2-iodopentane (1.0 eq) in anhydrous diethyl

ether.

Add a small portion of the 2-iodopentane solution to the magnesium turnings.

Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the

iodine color and the formation of a cloudy solution.[3]

Once the reaction has started, add the remaining 2-iodopentane solution dropwise at a rate

that maintains a gentle reflux.[3]

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to

ensure complete reaction.

The resulting grey-to-brown solution of 2-pentylmagnesium iodide is ready for use in

subsequent reactions.
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Quantitative Data:

The concentration of the prepared Grignard reagent should be determined by titration before

use. A typical yield for the formation of Grignard reagents from secondary alkyl iodides is in the

range of 80-95%.

Nucleophilic Substitution (Sₙ2) Reactions
2-Iodopentane readily undergoes Sₙ2 reactions with a variety of nucleophiles, leading to the

formation of new C-Nu bonds with inversion of stereochemistry at the C2 center.[5][6] This is a

powerful method for introducing functional groups such as azides, nitriles, and alkoxides.

Sₙ2 Reaction Mechanism of 2-Iodopentane

2-Iodopentane + Nu⁻

[Nu---C---I]⁻
(Trigonal Bipyramidal)

Backside Attack

Pentyl-Nu + I⁻

Inversion of Stereochemistry

Click to download full resolution via product page

Caption: Sₙ2 Reaction Mechanism of 2-Iodopentane.

Experimental Protocol: Synthesis of 2-Azidopentane

Materials:
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2-Iodopentane (1.0 eq)

Sodium azide (NaN₃) (1.5 eq)

Dimethylformamide (DMF) or Acetone

Round-bottom flask, reflux condenser

Procedure:

In a round-bottom flask, dissolve 2-iodopentane (1.0 eq) in DMF.

Add sodium azide (1.5 eq) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude 2-azidopentane.

Purify the product by distillation or column chromatography.

Quantitative Data:

Nucleophile Product Solvent
Temperature
(°C)

Yield (%)

NaN₃ 2-Azidopentane DMF 70 ~85-95

NaCN 2-Cyanopentane DMSO 100 ~70-80

CH₃CO₂Na 2-Pentyl acetate Acetone Reflux ~80-90
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Table 2. Representative Sₙ2 reactions of 2-iodopentane. Yields are typical for secondary alkyl

iodides under these conditions.

Elimination (E2) Reactions
When treated with a strong, sterically hindered base, 2-iodopentane undergoes an E2

elimination to form alkenes. The regioselectivity of this reaction is dependent on the nature of

the base used. A small, strong base like ethoxide will favor the more substituted Zaitsev

product (pent-2-ene), while a bulky base like potassium tert-butoxide will favor the less

substituted Hofmann product (pent-1-ene).[2][7][8]

E2 Elimination Mechanism of 2-Iodopentane

2-Iodopentane + Base⁻

[Base---H---C---C---I]⁻
(Anti-periplanar)

Concerted Proton Abstraction
and Leaving Group Departure

Alkene + Base-H + I⁻

Click to download full resolution via product page

Caption: E2 Elimination Mechanism of 2-Iodopentane.

Experimental Protocol: Synthesis of Pent-1-ene

Materials:

2-Iodopentane (1.0 eq)
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Potassium tert-butoxide (1.5 eq)

tert-Butanol

Round-bottom flask, distillation apparatus

Procedure:

In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in tert-butanol.

Heat the solution to reflux.

Add 2-iodopentane (1.0 eq) dropwise to the refluxing solution.

The product, pent-1-ene, will distill as it is formed. Collect the distillate in a cooled receiver.

Continue the reaction until no more product distills.

Wash the distillate with water to remove any remaining tert-butanol.

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure pent-1-

ene.

Quantitative Data:

Base Major Product Minor Product Solvent Yield (%)

Potassium tert-

butoxide

Pent-1-ene

(Hofmann)

Pent-2-ene

(Zaitsev)
t-Butanol ~70-80

Sodium ethoxide
Pent-2-ene

(Zaitsev)

Pent-1-ene

(Hofmann)
Ethanol ~80-90

Table 3. Regioselectivity in the E2 elimination of 2-iodopentane.

Safety Information
2-Iodopentane is a flammable liquid and should be handled in a well-ventilated fume hood.[9]

It is harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective
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equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion
2-Iodopentane is a highly useful intermediate in organic synthesis, providing access to a wide

array of compounds through Grignard reagent formation, nucleophilic substitution, and

elimination reactions. The protocols outlined in this document provide a foundation for the

application of 2-iodopentane in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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